3-(benzenesulfonyl)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide is a complex organic compound that features a combination of benzenesulfonyl, cyclopropyl, oxadiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the thiophene ring: This step often involves cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the benzenesulfonyl group: This can be done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the final amide linkage: This is typically achieved through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation products.
Substitution: The benzenesulfonyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups may impart activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring, in particular, is known to engage in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: Shares the oxadiazole and cyclopropyl moieties.
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Contains the oxadiazole ring and is used in energetic materials.
Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates: Known for their inhibitory activity against certain enzymes.
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. The presence of the benzenesulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-15(9-11-27(23,24)13-4-2-1-3-5-13)19-18-14(8-10-26-18)17-20-16(21-25-17)12-6-7-12/h1-5,8,10,12H,6-7,9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLSJMCTRHWIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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